Welcome to the BenchChem Online Store!
molecular formula C11H16N2O B8478642 4-[(6-Methylpyridin-3-yl)methyl]morpholine

4-[(6-Methylpyridin-3-yl)methyl]morpholine

Cat. No. B8478642
M. Wt: 192.26 g/mol
InChI Key: PIEPDUZQVDENCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101750B2

Procedure details

Morpholine (43.2 kg, 495.9 mol) was then added over 2 hrs to the solution of methanesulfonic acid 6-methyl-pyridin-3-ylmethyl ester (198 mol; Example 1) in tetrahydrofuran (161 kg) under nitrogen at 15-20° C. and the resulting slurry stirred for 19 hrs. The suspension was filtered through a Silica (15.5 kg) column and the cake washed five times with tetrahydrofuran (43.5 kg). 440 L of the solution was then removed under vacuum distillation and heptane (41.52 kg) added. This was repeated two more times followed by the addition of heptane (48.6 kg) and the solution filtered through a Celite® (4.08 kg) bed at 40° C. and the cake washed twice with heptane (7.2 kg). Then the filtrate cooled to 20° C. over 3 hrs then to −12° C. over 5 hrs and held for 12 hrs at −12° C. The suspension was filtered and the cake washed with cold (0° C.) heptane (8.5 kg) and then dryed at 25° C. under vacuum, which gave 25.44 kg, 67% yield of 4-(6-Methyl-pyridin-3-ylmethyl)-morpholine as a beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
Quantity
43.2 kg
Type
reactant
Reaction Step One
Quantity
198 mol
Type
reactant
Reaction Step One
Quantity
161 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14]OS(C)(=O)=O)=[CH:10][CH:9]=1>O1CCCC1>[CH3:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
43.2 kg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
198 mol
Type
reactant
Smiles
CC1=CC=C(C=N1)COS(=O)(=O)C
Name
Quantity
161 kg
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the resulting slurry stirred for 19 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a Silica (15.5 kg) column
WASH
Type
WASH
Details
the cake washed five times with tetrahydrofuran (43.5 kg)
CUSTOM
Type
CUSTOM
Details
440 L of the solution was then removed under vacuum distillation and heptane (41.52 kg)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
followed by the addition of heptane (48.6 kg)
FILTRATION
Type
FILTRATION
Details
the solution filtered through a Celite® (4.08 kg) bed at 40° C.
WASH
Type
WASH
Details
the cake washed twice with heptane (7.2 kg)
WAIT
Type
WAIT
Details
to −12° C. over 5 hrs
Duration
5 h
WAIT
Type
WAIT
Details
held for 12 hrs at −12° C
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the cake washed with cold (0° C.) heptane (8.5 kg)
CUSTOM
Type
CUSTOM
Details
dryed at 25° C. under vacuum, which

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.44 kg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.